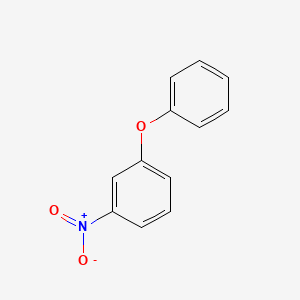

1-Nitro-3-phenoxybenzene

Description

Theoretical Frameworks for Nitroaromatic and Diphenyl Ether Systems

The theoretical understanding of 1-Nitro-3-phenoxybenzene is rooted in the principles governing nitroaromatic compounds and diphenyl ethers. Nitroaromatic compounds are characterized by the presence of at least one nitro group attached to an aromatic ring. nih.gov The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to exert both a negative inductive effect (-I) and a strong negative resonance effect (-M). libretexts.orgnih.gov This electron withdrawal significantly deactivates the aromatic ring towards electrophilic substitution reactions, making them substantially less reactive than benzene (B151609) itself. libretexts.orgmsu.edu Theoretical studies, such as those using density functional theory (DFT), are employed to investigate the decomposition mechanisms and electronic properties of nitroaromatic compounds. researchgate.netresearchgate.net

Significance in Modern Chemical Research and Development

The significance of this compound in modern chemical research stems primarily from its role as a structural motif and a potential synthetic intermediate. While specific large-scale applications for this particular isomer are not widely documented, its structure is relevant to several fields. Nitroaromatic compounds are a major class of industrial chemicals used to synthesize products such as dyes, polymers, and pesticides. nih.govarizona.edu Nitrobenzene (B124822) itself is a crucial precursor in the manufacture of aniline (B41778). nih.gov Similarly, diphenyl ether and its derivatives are used as high-temperature heat transfer fluids, fragrance components, and in the production of flame retardants like polybrominated diphenyl ethers (PBDEs). wikipedia.orgchemicalbook.comwikipedia.org

Therefore, this compound serves as a valuable building block or synthon in organic synthesis. The nitro group can be readily reduced to an amino group, providing a pathway to 3-phenoxyaniline (B129670), a useful intermediate for pharmaceuticals and polymers. The molecule can also be used in research to study the properties and reactions of nitrated diaryl ethers. These compounds are of interest in understanding the environmental fate and toxicology of more complex pollutants, such as certain PBDEs which can contain nitro substituents. The compound's structure allows researchers to investigate the influence of a deactivating nitro group on the chemical behavior of the diphenyl ether framework, which is typically prone to reactions like hydroxylation, halogenation, and Friedel-Crafts reactions. wikipedia.org

Contextualization within Substituted Benzene and Ether Chemistry

Within the broader context of substituted benzene chemistry, this compound is an example of a disubstituted aromatic ring with competing directing effects. In electrophilic aromatic substitution, the existing substituents on the ring determine the position of the incoming electrophile. libretexts.orgmsu.edu The nitro group is a strong deactivating group and a meta-director. libretexts.org This means it directs incoming electrophiles to the positions meta to itself. Conversely, the phenoxy group is an activating group and an ortho-, para-director, meaning it directs incoming substituents to the positions ortho and para to the ether linkage. libretexts.org

In this compound, the two groups are meta to each other. Their directing effects are therefore antagonistic. msu.edu The phenoxy group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho). The nitro group at position 3 directs incoming electrophiles to position 5 (meta to the nitro group, which is also ortho to the phenoxy group) and to position 1 (which is already occupied). The outcome of an electrophilic substitution reaction on this molecule would depend on the reaction conditions and the specific electrophile, as the activating effect of the phenoxy group competes with the deactivating effect of the nitro group to control the regioselectivity of the reaction. This competition makes it an interesting substrate for studying the subtleties of aromatic reactivity.

Data Tables

Table 1: Physicochemical Properties of Nitro-phenoxybenzene Isomers

This table presents key physical and chemical properties for the three structural isomers of nitrophenoxybenzene.

| Property | 1-Nitro-2-phenoxybenzene (ortho) | This compound (meta) | 1-Nitro-4-phenoxybenzene (para) |

| CAS Number | 2216-12-8 nist.gov | 620-55-3 chemsrc.com | 620-88-2 chembk.com |

| Molecular Formula | C₁₂H₉NO₃ nist.gov | C₁₂H₉NO₃ chemsrc.com | C₁₂H₉NO₃ chembk.com |

| Molecular Weight | 215.21 g/mol nih.gov | 215.21 g/mol chemsrc.com | 215.21 g/mol chembk.com |

| Boiling Point | --- | 322.8 °C at 760 mmHg chemsrc.commolbase.com | 320 °C chembk.com |

| Melting Point | --- | --- | 53-56 °C chembk.com |

| Density | --- | 1.252 g/cm³ chemsrc.commolbase.com | --- |

| Flash Point | --- | 142.8 °C chemsrc.commolbase.com | >110 °C chembk.com |

| Appearance | --- | --- | White patchy crystals chembk.com |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

This table summarizes the activating/deactivating nature and directing influence of functional groups relevant to this compound.

| Substituent | Name | Nature | Inductive Effect (I) | Resonance Effect (M) | Directing Influence |

| -NO₂ | Nitro | Strongly Deactivating libretexts.org | Strong -I | Strong -M | Meta libretexts.orgmsu.edu |

| -OR (e.g., -OPh) | Alkoxy/Phenoxy | Strongly Activating libretexts.org | -I | Strong +M | Ortho, Para libretexts.orgmsu.edu |

| -OH | Hydroxyl | Strongly Activating libretexts.org | -I | Strong +M | Ortho, Para libretexts.org |

| -Br | Bromo | Deactivating | -I | +M | Ortho, Para |

| -NH₂ | Amino | Strongly Activating | -I | Strong +M | Ortho, Para ualberta.ca |

This table is a generalized summary based on established principles of organic chemistry. libretexts.orgmsu.eduualberta.ca

Properties

IUPAC Name |

1-nitro-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYCCIQOLYYNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060719 | |

| Record name | m-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-55-3 | |

| Record name | 1-Nitro-3-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-3-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITRO-3-PHENOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UEM35WFJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Advanced Chemical Transformations of 1 Nitro 3 Phenoxybenzene

Reactions Involving the Nitro Group

The nitro group of 1-nitro-3-phenoxybenzene is a key functional group that governs much of its reactivity. It can be transformed into a variety of other nitrogen-containing groups, and it influences the reactivity of the aromatic ring to which it is attached.

Reduction Pathways to Amines and Other Nitrogen-Containing Functional Groups

The most common transformation of the nitro group in this compound is its reduction to an amine, yielding 3-phenoxyaniline (B129670). This conversion is a critical step in the synthesis of many more complex molecules. A variety of reducing agents and conditions can be employed to achieve this transformation.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. google.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen gas atmosphere. google.com The reaction is often carried out in solvents like ethanol (B145695), methanol, or acetic acid. google.com For instance, the reduction of a substituted nitrophenetole to the corresponding aniline (B41778) was achieved using 10% palladium-carbon in a mixture of ethanol and tetrahydrofuran (B95107) under a hydrogen atmosphere at room temperature. google.com

Another common method involves the use of metals in acidic media. For example, iron powder in the presence of an ammonium (B1175870) chloride solution can effectively reduce nitroarenes. google.com Tin and hydrochloric acid are also a classic combination for this reduction. libretexts.org

The reduction of nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. libretexts.orgorganic-chemistry.org The specific products obtained can be influenced by the reaction conditions, including the acidity of the solution. libretexts.org For example, the accumulation of hydroxylamines during catalytic hydrogenation can be minimized by the addition of catalytic amounts of vanadium compounds. google.com

Chelated amino acid ester enolates have been shown to react with aromatic nitro compounds in a 1,3-addition to the nitro group, forming N-arylhydroxylamine derivatives. organic-chemistry.org The yield of these reactions is influenced by the electronic nature of the aromatic ring, with electron-withdrawing substituents generally leading to higher yields. organic-chemistry.org

The resulting 3-phenoxyaniline is a valuable intermediate. It is a solid with a melting point of 41-44 °C and a boiling point of 329-330 °C. sigmaaldrich.com

Role of the Nitro Group as an Activating and Leaving Group in Subsequent Transformations

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution reactions. quora.com This deactivation is due to the inductive and resonance effects of the nitro group, which decrease the electron density of the aromatic ring. quora.com As a result, electrophiles are directed to the meta position relative to the nitro group. quora.com

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This increased reactivity makes the nitro group a good leaving group in such reactions. For example, in the synthesis of certain phenoxyaniline (B8288346) derivatives, a chloro or fluoro group on a nitro-substituted benzene ring can be displaced by a phenoxide ion. google.com

Reactions Involving the Phenoxy Moiety

The phenoxy group of this compound also offers opportunities for further chemical transformations.

Derivatization and Functionalization of the Pendant Phenyl Ring

The pendant phenyl ring of the phenoxy group can undergo various derivatization and functionalization reactions. However, specific examples directly involving this compound are not extensively detailed in the provided search results. In principle, this ring could be subjected to electrophilic substitution reactions, though the conditions would need to be carefully chosen to avoid reactions on the more reactive nitro-substituted ring.

Electrophilic and Nucleophilic Aromatic Reactivity

The reactivity of the two aromatic rings in this compound towards electrophilic and nucleophilic attack is significantly influenced by the substituents present.

Influence of Substituents on Aromatic Ring Activation/Deactivation

As previously mentioned, the nitro group on one of the benzene rings is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. quora.com This makes reactions like Friedel-Crafts alkylation and acylation difficult on this ring. quora.com

In contrast, the phenoxy group is an activating group for electrophilic aromatic substitution on the other ring. The oxygen atom of the ether linkage can donate electron density to the ring through resonance, making the ortho and para positions more susceptible to electrophilic attack.

For nucleophilic aromatic substitution, the nitro group strongly activates the ring it is attached to, making it more susceptible to attack by nucleophiles. The phenoxy group, being electron-donating, would have a deactivating effect on the other ring towards nucleophilic attack.

Regioselective Control in Further Aromatic Substitutions

The regioselectivity of further aromatic substitutions on the this compound core is governed by the interplay of the directing effects of the two substituents: the nitro group (-NO₂) and the phenoxy group (-OPh).

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. researchgate.net This is due to its strong electron-withdrawing nature through both inductive and resonance effects, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. quora.comyoutube.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group, thus directing incoming electrophiles to the meta position. researchgate.net

Conversely, the phenoxy group, similar to an alkoxy group, is an activating group and an ortho-, para-director. nih.gov The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediates formed during ortho and para attack. nih.gov While the oxygen is electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is typically dominant in directing the substitution.

In the case of this compound, these two groups have conflicting directing effects on the available positions (C2, C4, C5, C6) of the nitro-substituted ring.

The nitro group at C1 directs incoming electrophiles to the C5 position (meta). It also deactivates the entire ring.

The phenoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions (ortho and para). It activates these positions.

It is important to note that strongly deactivating groups can prevent certain reactions, such as Friedel-Crafts alkylation and acylation, from occurring. quora.comyoutube.com The presence of the -NO₂ group makes Friedel-Crafts reactions on this compound highly unlikely to proceed under standard conditions. quora.com

The following table summarizes the predicted regiochemical outcomes for various electrophilic aromatic substitution reactions on this compound, based on general principles.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1,x-Dinitro-3-phenoxybenzene (x = 2, 4, 6) | The phenoxy group directs the incoming nitro group to the ortho and para positions. The strongly acidic conditions are required to overcome the deactivation by the existing nitro group. masterorganicchemistry.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 1-Nitro-3-phenoxy-x-halobenzene (x = 2, 4, 6) | The phenoxy group directs the halogen to the ortho and para positions. A Lewis acid catalyst is necessary. fao.org |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 4-Nitro-2-phenoxybenzenesulfonic acid and 2-Nitro-6-phenoxybenzenesulfonic acid | Sulfonation is directed by the phenoxy group to the ortho and para positions. The reaction is often reversible. masterorganicchemistry.comgoogle.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | The benzene ring is strongly deactivated by the nitro group, preventing the reaction. youtube.comlibretexts.org |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | No reaction | The benzene ring is strongly deactivated by the nitro group, and the Lewis acid catalyst can complex with the nitro group. quora.comstackexchange.com |

Exploration of Radical and Organometallic Reactions

Beyond classical electrophilic substitutions, the reactivity of this compound can be explored through radical and organometallic transformations. These modern synthetic methods offer alternative pathways for functionalization.

Radical Reactions:

The nitro group is a key functionality for initiating radical reactions. Nitro-containing compounds have been successfully utilized in various organic transformations through radical-initiated pathways. rsc.org For instance, the nitro group can be reduced to a nitro radical anion, which can then participate in subsequent reactions. This opens up possibilities for transformations that are not accessible through ionic pathways.

Potential radical reactions involving this compound could include:

Reduction and subsequent transformations: The reduction of the nitro group can lead to various functional groups, such as amines, oximes, and nitrones. rsc.org These transformations proceed through radical intermediates and can be controlled by the choice of reducing agents and reaction conditions.

Radical-based C-H functionalization: While less common for such a deactivated ring, specific radical-based methods could potentially functionalize C-H bonds, offering a direct route to substituted derivatives.

Addition-Elimination Reactions: Radical addition to the aromatic ring followed by elimination of a leaving group is a potential pathway for substitution, particularly under specific photolytic or electrochemical conditions. libretexts.org

Organometallic Reactions:

Organometallic chemistry provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While the nitro group can sometimes interfere with organometallic reagents, specific catalytic systems have been developed to tolerate its presence.

Potential organometallic reactions for this compound include:

Cross-Coupling Reactions: If a halogen substituent were present on either of the aromatic rings of this compound, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to form new C-C or C-N bonds. The synthesis of related compounds like 1-nitro-3-(phenylthio)benzene often involves coupling reactions.

C-H Activation: Directed C-H activation is a growing field in organometallic chemistry. libretexts.org While challenging, it might be possible to selectively functionalize one of the C-H bonds ortho to the phenoxy group using a suitable transition metal catalyst.

Reactions involving the nitro group: The nitro group itself can be transformed using organometallic reagents. For example, specific catalysts can mediate the reductive coupling of nitroarenes with other partners. youtube.com

The following table outlines some potential advanced chemical transformations for this compound.

| Reaction Type | Potential Transformation | Example Reagents/Catalysts | Comments |

| Radical | Reduction of nitro group to amino group | H₂, Pd/C; or Sn/HCl | A standard transformation that proceeds via radical intermediates. |

| Radical | Radical addition-elimination | Radical initiators (e.g., AIBN), specific substrates | Could potentially substitute other groups on the ring, though likely requires specific conditions. libretexts.org |

| Organometallic | Suzuki Coupling (of a hypothetical bromo-derivative) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Would require prior halogenation of the substrate to introduce a coupling handle. |

| Organometallic | Buchwald-Hartwig Amination (of a hypothetical bromo-derivative) | Amine, Pd catalyst, phosphine (B1218219) ligand, base | For the formation of a C-N bond at a halogenated position. |

| Organometallic | Directed C-H Functionalization | Rh or Pd catalysts | Potentially targets the C-H bonds ortho to the directing phenoxy group. libretexts.org |

Computational and Theoretical Chemistry Studies on 1 Nitro 3 Phenoxybenzene

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 1-nitro-3-phenoxybenzene. These investigations typically begin with geometry optimization to find the lowest energy structure and then proceed to analyze its electronic characteristics. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) are standard tools for this purpose. nih.gov For molecules with strong electron correlation, like nitroaromatics, more advanced methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) may be used to accurately describe their electronic structure and excited states. chemimpex.com

The structure of this compound is characterized by the dihedral angles between the two phenyl rings and the ether linkage, as well as the orientation of the nitro group relative to its attached ring. A full conformational analysis would involve calculating the potential energy surface by systematically rotating the key single bonds: the C-O bonds of the ether linkage and the C-N bond of the nitro group.

This analysis would identify the global energy minimum conformation (the most stable arrangement of the atoms) and any local minima, which represent other stable conformers. The energy barriers between these conformers would also be calculated to understand the molecule's flexibility at different temperatures. For similar, more complex diaryl ether derivatives, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are combined with quantum chemical calculations to determine the predominant conformers in solution. nih.gov The expected lowest-energy conformation for this compound would likely feature a non-planar arrangement of the two rings to minimize steric hindrance.

Table 1: Hypothetical Torsional Angle Data for Conformational Analysis of this compound (Note: This table is illustrative of typical results from such a study, as specific data for this compound is not readily available.)

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Global Minimum | ~30° | ~125° | 0.00 | ~75% |

| Local Minimum 1 | ~-30° | ~-125° | 0.50 | ~20% |

| Transition State | 0° | 90° | 3.50 | - |

The distribution of electrons within this compound governs its reactivity. An electrostatic potential (ESP) map provides a visual representation of this distribution. acs.org On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. acs.org

For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the nitro group, making them nucleophilic centers. The nitro group is strongly electron-withdrawing, which would create a significant positive potential on the attached phenyl ring, particularly at the ortho and para positions relative to the nitro group. The phenoxy group, being an electron-donating group, would increase the electron density on the other phenyl ring. Atomic charges can be quantified using methods like Mulliken population analysis.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: This table is illustrative, based on general principles of organic chemistry, as specific calculated data for this compound is not readily available.)

| Atom | Hypothetical Mulliken Charge (a.u.) | Expected Role |

|---|---|---|

| Oxygen (Nitro Group) | -0.45 | Nucleophilic Center |

| Nitrogen (Nitro Group) | +0.50 | Electrophilic Center |

| Carbon (ipso to Nitro) | +0.20 | Electrophilic Center |

| Oxygen (Ether) | -0.30 | Nucleophilic Center |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For a given reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), computational chemists can map the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates (like a Meisenheimer complex in an SNAr reaction), and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and its geometry reveals the nature of bond-forming and bond-breaking processes. These calculations can distinguish between different possible mechanisms, such as a concerted (single-step) versus a stepwise pathway.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

QSAR studies aim to build mathematical models that correlate a molecule's structural or computed properties with its chemical reactivity or biological activity. For a series of related compounds, including this compound, a QSAR model could be developed to predict reactivity in a specific transformation.

To build such a model, one would first compute a variety of molecular descriptors for each compound in the series. These descriptors can include electronic properties (like dipole moment or hyperpolarizability), steric properties, and hydrophobic properties (like LogP). A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to the observed reactivity (e.g., a reaction rate constant). Studies on broader classes of nitrobenzene (B124822) derivatives have found that electronic properties, particularly those related to polarizability, are often key descriptors in modeling their toxicology and reactivity. A successful QSAR model for reactivity involving this compound would allow for the rapid prediction of how new, related derivatives might behave without the need for further experimentation or extensive computation.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. uni-frankfurt.deyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. iaanalysis.com This approach is invaluable for understanding the various non-covalent interactions that govern the structure and properties of condensed-phase systems. researchgate.net

For a molecule like this compound, an MD simulation would begin with the definition of a force field. A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. youtube.comuiuc.edu These parameters define the energy associated with bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions such as van der Waals forces and electrostatic interactions. iaanalysis.com Force fields like AMBER or CHARMM, which have been parameterized for nitroaromatic compounds, could be adapted for this purpose. researchgate.netrutgers.eduacs.org

Once a force field is selected, a simulation box containing multiple this compound molecules would be constructed. The system would then be subjected to energy minimization to remove any unfavorable atomic clashes, followed by an equilibration phase to bring the system to the desired temperature and pressure. youtube.com Finally, a production run would be performed, during which the trajectories of all atoms are saved for later analysis. youtube.com

The analysis of these trajectories can reveal a wealth of information about the intermolecular interactions at play. Key analytical techniques would include the calculation of radial distribution functions (RDFs) and the analysis of interaction energies.

Radial Distribution Functions (RDFs)

The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle, relative to the probability expected for a completely random distribution. numberanalytics.comwikibooks.org In the context of this compound, specific RDFs could be calculated between the centers of mass of the molecules or between specific atoms or functional groups to understand the spatial arrangement of the molecules. For example, the RDF between the nitrogen atom of the nitro group on one molecule and the oxygen atom of the phenoxy group on another could reveal the presence of specific dipole-dipole interactions. Peaks in the RDF at particular distances would indicate preferred intermolecular separations corresponding to stable interaction geometries. researchgate.netresearchgate.net

Interaction Energies

The force field allows for the calculation of the potential energy of the system, which can be decomposed into contributions from different types of interactions. For this compound, the primary intermolecular interactions expected are:

Van der Waals Interactions: These include dispersion forces (London forces) and short-range repulsive forces. The large phenyl rings in this compound would contribute significantly to these interactions, likely leading to π-π stacking. acs.org

Electrostatic Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. This would lead to strong dipole-dipole interactions between molecules.

A hypothetical breakdown of the average non-bonded interaction energies from a molecular dynamics simulation of liquid this compound is presented in the table below. It is important to note that this data is illustrative and represents the type of information that would be obtained from such a simulation.

| Interaction Type | Average Energy (kJ/mol) |

| Van der Waals | -35.2 |

| Electrostatic | -18.5 |

| Total Non-bonded | -53.7 |

This table is for illustrative purposes only and does not represent actual experimental or simulated data for this compound.

The data in this hypothetical table suggests that both van der Waals forces and electrostatic interactions play a crucial role in the intermolecular cohesion of this compound. The negative values indicate attractive interactions.

Advanced Analytical Methodologies for the Detection and Characterization of 1 Nitro 3 Phenoxybenzene

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 1-nitro-3-phenoxybenzene from reaction mixtures and environmental samples. The choice of technique and detector is paramount for achieving the desired resolution and sensitivity.

Gas Chromatography (GC) with Various Detection Modes (e.g., FID, NPD, ECD)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. While specific GC methods for this compound are not extensively detailed in the provided search results, the analytical principles for related nitrated and halogenated diphenyl ethers are well-established and applicable. For instance, the analysis of polybrominated diphenyl ethers (PBDEs), which share structural similarities, historically utilized detectors like the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). cdc.gov The ECD, in particular, is highly sensitive to electrophilic functional groups such as the nitro group in this compound, making it a potentially suitable detector for trace analysis.

The selection of the GC column is also critical. Capillary columns are preferred for their high resolution, which is essential for separating isomers that often have very similar physical properties. cdc.govgoogle.com Temperature programming allows for the effective separation of a wide range of compounds within a single analytical run. cdc.gov

High-Performance Liquid Chromatography (HPLC) with UV and Other Detectors

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound. Reverse-phase (RP) HPLC is a common mode used for this purpose. One documented method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com The use of a UV detector is effective due to the presence of the chromophoric nitro and phenyl groups in the molecule. tu-darmstadt.de

The retention time (tR) in HPLC is a characteristic parameter for a given compound under specific conditions. For this compound, a retention time of 7.47 minutes has been reported using a VWD (Variable Wavelength Detector) at 254 nm. tu-darmstadt.de This allows for its identification and quantification in a mixture.

Interactive Data Table: HPLC Parameters for this compound

| Parameter | Value | Reference |

| Column | C18 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Acid | sielc.com |

| Detector | UV (254 nm) | tu-darmstadt.de |

| Retention Time (tR) | 7.47 min | tu-darmstadt.de |

Applications in Environmental and Synthetic Mixture Analysis

The separation of isomers is a significant challenge in the analysis of substituted benzene (B151609) compounds. The nitration of 1,3-disubstituted benzenes can lead to a mixture of 2-, 4-, 5-, and 6-nitro isomers, which often possess remarkably similar physical properties, making their separation difficult. google.com Chromatographic techniques like GC and HPLC are indispensable for resolving these complex mixtures. google.com For example, in synthetic chemistry, HPLC can be used to monitor the progress of a reaction and to assess the purity of the final product, this compound. tu-darmstadt.dersc.org

In environmental analysis, these methods are crucial for detecting and quantifying trace levels of nitrated compounds. While direct environmental analysis of this compound is not detailed in the provided results, the methodologies used for other nitroaromatic compounds and diphenyl ethers in matrices like water and soil are transferable. nemi.govnih.gov

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an essential technique for the unambiguous identification and quantification of this compound. It is often coupled with a chromatographic separation method to provide a two-dimensional analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

The combination of Gas Chromatography with Mass Spectrometry (GC/MS) is the primary analytical technique for the definitive identification of many organic compounds, including those structurally related to this compound. cdc.gov GC provides the separation of the components in a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. For related compounds like PBDEs, GC/MS with capillary columns is the standard for congener-specific analysis. cdc.gov This high specificity is crucial for distinguishing between isomers.

While a specific GC/MS spectrum for this compound was not found in the search results, the principles of its analysis would be similar to its isomer, 1-nitro-2-phenoxybenzene, for which GC-MS data is available. nih.gov The mass spectrometer fragments the molecule in a characteristic pattern, providing a "fingerprint" for identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a compound and for distinguishing it from other compounds that may have the same nominal mass. For instance, a patent application reported the use of HRMS to confirm the structure of a derivative of 4-phenoxy-1H-indole, demonstrating its utility in the analysis of complex phenoxy-containing structures. googleapis.com

The United States Environmental Protection Agency (EPA) Method 1614, developed for the analysis of PBDEs, utilizes high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS). nemi.gov This method allows for the determination of specific congeners in various environmental matrices. nemi.gov The high resolution of both the chromatography and the mass spectrometry ensures the accurate identification and quantification of target analytes, a principle directly applicable to the analysis of this compound and its isomers.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantitative analysis of chemical compounds, offering high precision and accuracy. This technique is particularly valuable for determining the concentration of this compound in complex matrices. The core principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard.

In a typical IDMS workflow for this compound, a known amount of an isotopically enriched standard (e.g., containing ¹³C or ¹⁵N) is added to the sample. This "spiked" sample is then homogenized to ensure complete mixing of the native analyte and the isotopic standard. Following sample preparation, which may include extraction and purification steps, the sample is analyzed by mass spectrometry.

The mass spectrometer separates and detects the ions of both the native and the isotopically labeled this compound based on their mass-to-charge ratios. By measuring the ratio of the signal intensities of the two forms, and knowing the amount of the isotopic standard that was added, the exact concentration of the native this compound in the original sample can be calculated with a high degree of accuracy. This method effectively corrects for losses during sample preparation and variations in instrument response, making it a powerful tool for quantitative studies. While specific applications of IDMS to this compound are not extensively detailed in the public literature, the principles have been successfully applied to similar nitroaromatic compounds like 3-nitrotyrosine. nih.gov For 3-nitrotyrosine, a method involving reduction to 3-aminotyrosine (B249651) followed by derivatization and analysis by gas chromatography-negative-ion chemical ionization mass spectrometry has proven effective for quantification at attomole levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

The ¹H NMR spectrum of this compound would exhibit a series of signals corresponding to the different protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. The protons on the nitro-substituted benzene ring are expected to be deshielded (appear at a higher chemical shift) compared to those on the phenoxy ring due to the electron-withdrawing nature of the nitro group. For instance, in nitrobenzene (B124822), the ortho protons are the most deshielded, followed by the para and then the meta protons. stackexchange.com A similar trend would be anticipated for the substituted ring in this compound.

The coupling patterns (splitting of signals) between adjacent protons provide information about their relative positions. For example, protons that are ortho to each other on a benzene ring typically show a larger coupling constant than those that are meta or para.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The chemical shifts of the other carbons in both aromatic rings would also be influenced by the substituents, allowing for their assignment. For nitrobenzene, the order of deshielding for the carbons is ipso > para > meta > ortho. stackexchange.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted based on analogous compounds and general principles of NMR spectroscopy, as specific experimental data for this compound were not available in the searched literature. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Nitro-substituted Ring | ||

| C1-NO₂ | - | ~148 |

| C2-H | ~8.0-8.2 | ~120-125 |

| C3-O | - | ~155-160 |

| C4-H | ~7.5-7.7 | ~130-135 |

| C5-H | ~7.3-7.5 | ~115-120 |

| C6-H | ~7.8-8.0 | ~125-130 |

| Phenoxy Ring | ||

| C1'-O | - | ~155-160 |

| C2'/C6'-H | ~7.0-7.2 | ~118-122 |

| C3'/C5'-H | ~7.3-7.5 | ~129-131 |

| C4'-H | ~7.1-7.3 | ~123-126 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is invaluable for tracing the proton-proton connectivities within each of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, by observing a correlation between the protons on one ring and the carbons on the other through the ether linkage.

The combination of these 1D and 2D NMR experiments provides a comprehensive and detailed map of the molecular structure of this compound. nih.govsfasu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints of functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂). For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.com Additionally, the spectrum would show C-O-C stretching vibrations for the ether linkage, typically in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region. nist.govnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 orgchemboulder.com |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 orgchemboulder.com |

| Ether (C-O-C) | Asymmetric Stretch | ~1240 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Ring Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic rings and the nitro group. The presence of the nitro group, a chromophore, and the extended conjugation through the phenoxy group influences the absorption maxima (λ_max). For comparison, 3-nitrophenol, which has a similar substitution pattern, shows a λ_max at 275 nm and a second band at 340 nm that extends into the visible region. docbrown.info Nitrobenzaldehydes exhibit weak n→π* transitions around 350 nm and stronger π→π* transitions around 300 nm and 250 nm. rsc.org It is expected that this compound would have a similar UV-Vis profile, with absorption bands in the UV region indicating the presence of the conjugated aromatic system.

Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound of suitable quality must be grown. This crystal is then mounted in an X-ray diffractometer.

As a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with very high precision.

The resulting crystallographic data provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Information about the conformation of the molecule, such as the twist angle between the two benzene rings around the ether linkage.

Intermolecular interactions: Details on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

While specific crystallographic data for this compound was not found in the searched literature, analysis of similar structures, such as (Z)-1-bromo-1-nitro-2-phenylethene, demonstrates the utility of this technique in confirming molecular structure and stereochemistry. pk.edu.pl

Biological Activity and Mechanistic Insights of Nitroaromatic Phenoxybenzene Derivatives

General Bioactivity Spectrum of Nitro Compounds

The nitro group (–NO2) is a significant functional group in medicinal chemistry, acting as a key pharmacophore in a wide range of bioactive molecules. nih.govresearchgate.net Compounds containing this moiety exhibit a broad spectrum of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. nih.govencyclopedia.pub The biological action of nitro compounds is often linked to the chemical properties of the nitro group itself, such as its strong electron-withdrawing nature, polarity, and its capacity for bioreduction. nih.govencyclopedia.pub

Nitro-containing compounds are foundational in the treatment of various microbial infections. nih.gov Well-known drugs like metronidazole (B1676534) and chloramphenicol (B1208) owe their antimicrobial efficacy to the nitro group. nih.govresearchgate.net The prevailing mechanism suggests that the antimicrobial action of these compounds is not direct but requires activation within the target cell through the reduction of the nitro group. nih.govencyclopedia.pubnih.gov

This process, often carried out by microbial nitroreductases, converts the nitro group into highly reactive, cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) species. nih.govmdpi.comresearchgate.net These reactive intermediates can then interact with and damage critical cellular macromolecules. A primary target is DNA, where covalent binding of the reduced nitro species can lead to strand breakage, resulting in significant nuclear damage and ultimately, cell death. nih.govencyclopedia.pubmdpi.com The presence of a nitro group on a furan (B31954) ring, for instance, is crucial for the antibacterial activity of nitrofurans, which are effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com

| Compound Class | Example | Proposed Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| Nitroimidazoles | Metronidazole | Reductive activation by microbial nitroreductases leads to the formation of cytotoxic intermediates that induce DNA damage. nih.govmdpi.com | Anaerobic bacteria and protozoa. researchgate.netmdpi.com |

| Nitrofurans | Nitrofurantoin | Complex mechanism involving the formation of reactive intermediates by bacterial nitroreductases, which damage bacterial DNA and other macromolecules. encyclopedia.pub | Broad-spectrum antibacterial, particularly for urinary tract infections. encyclopedia.pubmdpi.com |

| Nitro-oxy-phenols | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Demonstrated antibacterial activity, particularly against Moraxella catarrhalis. nih.gov The precise mechanism is under investigation but is likely related to the nitroaromatic structure. | Effective against specific bacterial strains, including clinical isolates. nih.gov |

The bio-reductive activation that drives the antimicrobial effects of nitro compounds also underpins their potential as antineoplastic and antiparasitic agents. nih.govresearchgate.net Many nitroaromatic compounds are investigated as potential anticancer drugs due to their ability to act as bioreductive alkylating agents. nih.govingentaconnect.com In the hypoxic (low oxygen) environments characteristic of solid tumors, the nitro group can be reduced to form reactive species that alkylate and damage DNA, leading to cancer cell death. ingentaconnect.com Studies on various nitrated compounds have shown significant growth-inhibitory activity against human cancer cell lines. nih.govresearchgate.net

Similarly, the antiparasitic activity of nitroaromatic compounds is well-established. nih.govresearchgate.net Drugs like benznidazole (B1666585) are used to treat parasitic infections such as Chagas disease. researchgate.net The mechanism of action is believed to involve the reduction of the nitro group by parasitic reductases, which generates radical species that cause lethal damage to the parasite. researchgate.net This selective toxicity is often achieved because the necessary reductive enzymes are present in the anaerobic parasites but may be less active in the host's aerobic cells. mdpi.com

Beyond their antimicrobial, anticancer, and antiparasitic properties, the diverse chemical nature of nitro-containing molecules has led to a wide array of other reported biological activities. nih.govresearchgate.net The nitro group's influence on a molecule's electronic properties and polarity can facilitate interactions with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This has resulted in the development of nitro compounds with applications as antihypertensives, tranquilizers, and even herbicides. nih.govencyclopedia.pub For example, some hydrazothiazole derivatives featuring a meta-nitro phenyl substituent have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. nih.gov

Molecular Mechanisms of Biological Action

The biological effects of nitroaromatic compounds are fundamentally tied to the metabolic transformation of the nitro group within biological systems. This transformation initiates a cascade of chemical reactions that result in interactions with essential cellular components.

The reduction of a nitro group is a stepwise process that can proceed through several intermediates. nih.gov In biological systems, this six-electron reduction is catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. nih.gov The process sequentially forms nitroso (–NO), N-hydroxylamino (–NHOH), and finally amino (–NH2) functional groups. researchgate.netnih.gov

| Reduction Step | Intermediate Formed | Key Characteristics | Biological Consequence |

|---|---|---|---|

| Initial Reduction (1e⁻ or 2e⁻) | Nitro Radical Anion (Ar-NO₂⁻) or Nitroso (Ar-NO) | Highly reactive radical or electrophilic species. researchgate.netnih.gov | Can react with O₂ to produce superoxide (ROS), leading to oxidative stress. nih.gov |

| Intermediate Reduction | N-Hydroxylamino (Ar-NHOH) | A key toxic metabolite; can be further metabolized. nih.govoup.com | Can bind to macromolecules; precursor to DNA-damaging species. oup.com |

| Final Reduction | Amino (Ar-NH₂) | Generally a more stable and less toxic end product. nih.gov | Considered a detoxification product in many cases. nih.gov |

The highly reactive intermediates produced during nitro group reduction are the primary agents responsible for interactions with biological macromolecules. nih.gov The N-hydroxylamino derivative is particularly implicated in genotoxicity. nih.govoup.com This intermediate can undergo further metabolic activation, such as acetylation or sulfation, to form esters with good leaving groups. nih.gov The departure of this leaving group generates a highly electrophilic nitrenium ion, which can readily attack nucleophilic sites on DNA, particularly the guanine (B1146940) base, to form stable covalent DNA adducts. nih.govoup.com

The formation of these bulky DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and repair processes. nih.gov This mechanism is a major contributor to the mutagenic and carcinogenic properties observed for many nitroaromatic compounds. nih.govcuni.cz

Beyond DNA, these reactive species and the parent nitroaromatic compounds can also interact with proteins. The binding of reduction intermediates to proteins can cause cytotoxic effects. oup.com Furthermore, the unique electrostatic properties of the nitro group itself can facilitate noncovalent interactions, known as π-hole interactions, with lone-pair electrons from oxygen or sulfur atoms in protein residues. nih.gov These interactions can influence the binding affinity of a nitroaromatic ligand to its protein target, potentially inhibiting enzyme function or modulating protein activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects in Related Compounds

Impact of Nitro Group Position and Phenoxy Moiety Substitution on Activity

The biological activity of nitroaromatic compounds is significantly influenced by the position of the nitro group (–NO2) on the aromatic ring and the nature of substitutions on the associated phenoxy moiety. The nitro group is a strong electron-withdrawing group, and its placement can alter the molecule's electronic properties, hydrophobicity, and steric profile, which are key determinants of its interaction with biological targets. nih.govscielo.br

Quantitative structure-activity relationship (QSAR) studies on a wide range of aromatic and heteroaromatic nitro compounds have identified hydrophobicity and the energies of the lowest unoccupied molecular orbitals as primary determinants of mutagenic activity. nih.gov For compounds with fused ring systems, those possessing three or more rings exhibit substantially greater mutagenic potency than those with one or two. nih.gov

In the context of chalcones, which feature two benzene (B151609) rings (A and B) connected by an α, β-unsaturated ketone system, the position of the nitro group plays a critical role in their anti-inflammatory and vasorelaxant effects. mdpi.com Research has demonstrated that chalcone (B49325) derivatives with a nitro group at the ortho position of ring A show the highest anti-inflammatory activity. mdpi.com The enone system in the chalcone structure is considered essential for blocking the degranulation of mast cells, a key process in inflammation. The presence and position of the nitro group can modulate this activity through electronic effects. mdpi.com For instance, in molecular docking studies with the enzyme endothelial nitric oxide synthase (eNOS), a nitro group at the ortho position of ring A allowed for a conventional hydrogen bond interaction with the amino acid residue Arg120. mdpi.com

Conversely, the highest vasorelaxant activity was observed in a chalcone lacking a nitro group and one where the nitro group was in the para position of ring B. mdpi.com This highlights that the optimal substitution pattern for one biological effect is not necessarily the same for another, emphasizing the nuanced role of the nitro group's position.

Studies on other classes of nitroaromatic compounds, such as nitrothiophenes, further corroborate the importance of the nitro group's placement. The presence of an additional nitro group at the 3-position of the thiophene (B33073) ring was found to have a significant effect on antibacterial activity against Escherichia coli and Micrococcus luteus. nih.gov

Below is a data table summarizing the impact of nitro group position on the biological activity of chalcone derivatives.

| Compound Class | Nitro Group Position | Biological Activity | Key Finding |

| Chalcones | Ortho-position (Ring A) | Anti-inflammatory | Exhibits the highest anti-inflammatory activity, potentially through interactions with key amino acid residues in target enzymes. mdpi.com |

| Chalcones | Para-position (Ring B) | Vasorelaxant | Shows high vasorelaxant activity, comparable to a chalcone with no nitro group. mdpi.com |

| Chalcones | Ortho-position (Ring B) | Vasorelaxant | A nitro group in this position engaged in a carbon-hydrogen bond with Ala527 in docking studies. mdpi.com |

Considerations for Prodrug Design and Bio-conjugation Strategies

The nitro group is a key functional group in the design of prodrugs, particularly for targeted therapies. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net This approach is used to overcome undesirable properties of a drug, such as poor solubility or toxicity. ijpcbs.comlongdom.org

For nitroaromatic compounds, a prominent prodrug strategy involves leveraging the bioreduction of the nitro group. scielo.br This is particularly relevant in the development of hypoxia-activated prodrugs. nih.gov Many solid tumors have regions of low oxygen concentration (hypoxia), a condition not typically found in healthy tissues. Certain enzymes, known as nitroreductases, are highly active in these hypoxic environments and can reduce the nitro group of a prodrug. scielo.br This reduction "activates" the molecule, releasing a potent cytotoxic agent directly at the tumor site, thereby minimizing damage to healthy, oxygenated tissues. This targeted approach enhances drug selectivity and can reduce systemic toxicity. nih.gov The prodrug approach can also be used to improve the physicochemical properties of nitro compounds and decrease their inherent genotoxicity without altering the essential nitro reduction behavior. nih.gov

Bio-conjugation involves linking a biologically active molecule to another chemical moiety to enhance its function, targeting, or delivery. Recent advancements in bioconjugation chemistry offer sophisticated methods for modifying molecules like nitroaromatic phenoxybenzene derivatives. researchgate.net These strategies can be employed to attach the nitroaromatic compound to targeting ligands, such as antibodies or peptides, that can recognize and bind to specific cells, for example, cancer cells. This further refines the targeted delivery of the therapeutic agent.

Enzymatic methods and multicomponent reactions (MCRs) represent modern strategies for creating complex bioconjugates. researchgate.netacs.org For instance, a nitroaromatic compound could be functionalized to participate in these reactions, allowing it to be conjugated with one or more other molecules in a controlled manner. Such strategies are pivotal in developing theranostics, where a single molecule combines therapeutic and diagnostic capabilities.

Environmental Fate and Degradation Pathways of 1 Nitro 3 Phenoxybenzene Analogues

Environmental Distribution and Mobility

The distribution of a chemical in the environment is largely determined by its tendency to partition between different environmental compartments: soil, water, and air. This partitioning behavior dictates the compound's mobility and bioavailability.

The partitioning of 1-nitro-3-phenoxybenzene analogues is dictated by their physical and chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The octanol-water partition coefficient is often used to estimate the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures a chemical's tendency to bind to organic matter in soil and sediment. A higher Koc value indicates stronger adsorption to soil particles, reducing its concentration in the aqueous phase.

Compounds with a high LogP (a logarithm of the partition coefficient) tend to have a high Koc, indicating they will preferentially adsorb to soil and sediment organic carbon. For instance, this compound has a calculated LogP of 3.91030, suggesting significant adsorption to soil organic matter.

Table 1: Physicochemical Properties of this compound and its Analogues

| Compound | CAS Number | Molecular Formula | LogP | Boiling Point (°C) |

| This compound | 620-55-3 | C12H9NO3 | 3.91030 | 322.8 |

| 1-Nitro-2-phenoxybenzene | 2216-12-8 | C12H9NO3 | 3.3 (XLogP3) | 311.9 (Predicted) |

| 1-Nitro-4-phenoxybenzene | 620-88-2 | C12H9NO3 | 3.83 | 320 |

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its soil adsorption coefficient (Koc). Compounds with high Koc values are strongly bound to soil particles and are therefore less mobile, posing a lower risk to groundwater. Conversely, compounds with low Koc values are more mobile and have a higher leaching potential.

Given the high estimated LogP value for this compound, its Koc value is expected to be correspondingly high. This suggests that the compound and its close analogues are likely to be strongly adsorbed to the organic fraction of soil. This strong adsorption significantly limits their vertical movement through the soil column, thereby reducing the potential for leaching into groundwater. However, in soils with very low organic carbon content and coarse texture, mobility could be enhanced. For example, the nitrodiphenyl ether herbicide oxyfluorfen (B1678082) has shown the potential to contaminate shallow groundwater in scenarios involving low organic carbon and coarse soil.

Biotic Degradation Processes

Biotic degradation, particularly by microbial communities, is a primary mechanism for the transformation and removal of organic pollutants from the environment. The structure of this compound, containing a nitro group and an ether linkage, presents a unique substrate for microbial metabolism.

The biodegradation of nitrodiphenyl ether analogues can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the pathways and rates often differ significantly.

Under anaerobic conditions, the primary transformation is often the reduction of the nitro group to an amino group, forming aminodiphenyl ethers. This process has been observed for several nitrodiphenyl ether herbicides in flooded soil environments. For instance, studies on the degradation of 4-monobrominated diphenyl ether in anaerobic sludge showed that debromination occurred, and the process was facilitated by co-metabolism with a carbon source like glucose. The microbial communities responsible often include species from the genus Clostridium.

Under aerobic conditions, microbial degradation can be more extensive, potentially leading to the complete mineralization of the compound. The degradation of nitrodiphenyl ether herbicides like nitrofen (B51676) and oxyfluorfen by bacteria such as Sphingomonas wittichii RW1 involves initial reduction of the nitro group, followed by N-acetylation and subsequent cleavage of the ether bond. Fungi, such as the white-rot basidiomycete Coriolus versicolor, are also capable of metabolizing nitrodiphenyl ethers through reactions that include hydroxylation, dechlorination, and nitro-reduction.

The microbial breakdown of nitrodiphenyl ethers is facilitated by specific enzymes that catalyze distinct reaction steps. The initial step in many degradation pathways, particularly for nitroaromatic compounds, involves the reduction of the nitro group. This reaction is catalyzed by a class of enzymes known as nitroreductases .

Following nitro-reduction, other enzymes act on the molecule. In aerobic pathways, monooxygenases and dioxygenases can introduce hydroxyl groups onto the aromatic rings, which is a common strategy to destabilize the ring and prepare it for cleavage. For example, the degradation of some nitrodiphenyl ether herbicides by the fungus Coriolus versicolor was found to be suppressed by piperonyl butoxide, an inhibitor of cytochrome P450 monooxygenases , suggesting their involvement in the hydroxylation of the aromatic ring.

Cleavage of the stable ether bond is another critical step. This can be catalyzed by etherases . The degradation of diphenyl ether herbicides by Sphingomonas wittichii RW1 involves ether bond cleavage after the initial nitro group reduction. Additionally, esterases and hydrolases are key enzymes in the degradation of various pesticides, contributing to the breakdown of intermediate metabolites. For instance, a suberinase from Streptomyces scabies has been shown to hydrolyze p-nitrophenyl esters, demonstrating the capability of esterases to act on nitroaromatic structures.

The rate at which microbial communities degrade a pollutant can be significantly enhanced through a process known as acclimation. When a microbial population is exposed to a particular chemical for an extended period, selective pressures can lead to the growth of specific strains that are highly efficient at metabolizing that compound. This can involve genetic mutations, horizontal gene transfer, and induction of the specific enzymes required for degradation.

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a chemical compound in the environment through non-biological processes. For aromatic nitro compounds, key abiotic mechanisms include photolysis, hydrolysis, and reactions with environmental radicals.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for nitroaromatic compounds in both water and air. When released into the atmosphere, analogues like nitrobenzene (B124822) can undergo direct photolysis. For instance, one study showed that nitrobenzene, when irradiated with wavelengths greater than 300 nm, was degraded by 38% after a five-hour exposure.

In aquatic systems, photolysis is also a crucial degradation process. The direct photolysis of compounds like nitrobenzene and nitrophenols in water proceeds with quantum yields (a measure of the efficiency of a photochemical process) in the range of 10⁻³ to 10⁻⁴. This process leads to the formation of various intermediates, including nitrophenol isomers, phenol (B47542), and nitrosobenzene, as well as nitrite (B80452) and nitrate (B79036) ions. For some nitrophenols, photolysis is considered the primary degradation pathway in the atmosphere.

Table 1: Photolysis Data for Nitroaromatic Analogues

| Compound (Analogue) | Environment | Observation | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Nitrobenzene | Aquatic | Removal | ~10-3 | |

| Nitrophenols | Aquatic | Removal | 10-3 - 10-4 | |

| Aromatic Nitrocompounds | Solution | Disappearance | ~10-3 |

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Aromatic nitro compounds, such as nitrobenzene, are generally resistant to this process under typical environmental conditions. These compounds lack functional groups that are susceptible to hydrolysis. Therefore, chemical hydrolysis is not considered an important environmental fate process for these substances in aquatic environments.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically produced radicals, most notably the hydroxyl radical (•OH). For nitrobenzene, this reaction is slow, with an estimated atmospheric half-life of 44 days. The reaction proceeds via the addition of the hydroxyl radical to the aromatic ring, forming a nitrohydroxycyclohexadienyl radical intermediate. This ultimately leads to the formation of products such as dinitrophenol, nitrophenols, and various dicarbonyls. Similarly, for nitrophenols, reactions with hydroxyl radicals during the day and nitrate radicals (NO₃) at night are primary degradation mechanisms.

Table 2: Atmospheric Reaction of Nitrobenzene with Hydroxyl Radicals

| Reactant (Analogue) | Radical | Estimated Half-Life | Major Products | Reference |

|---|---|---|---|---|

| Nitrobenzene | Hydroxyl (•OH) | 44 days | Dinitrobenzene, Nitrophenols, Dicarbonyls |

Future Research Directions and Emerging Trends in 1 Nitro 3 Phenoxybenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 1-Nitro-3-phenoxybenzene often involves harsh reaction conditions and the use of hazardous reagents, prompting a shift towards more sustainable and environmentally friendly approaches. Future research is centered on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize less toxic substances.

Key areas of development include:

Solvent-Free and Aqueous-Based Syntheses: The exploration of reaction conditions that eliminate the need for volatile organic solvents is a primary goal. This includes solid-state reactions and conducting syntheses in water, which is an environmentally benign solvent.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves exploring alternative reaction pathways that minimize the formation of byproducts.

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on creating highly selective and efficient catalysts for various transformations.

Emerging trends in catalysis include:

Nanocatalysis: The use of metal nanoparticles as catalysts offers high surface area-to-volume ratios, leading to enhanced catalytic activity. Research is ongoing to develop stable and recyclable nanocatalysts for the reduction of the nitro group and other functionalizations.

Biocatalysis: The use of enzymes as catalysts provides high selectivity under mild reaction conditions. The exploration of nitroreductases and other enzymes for the transformation of this compound is a promising area of research.

Photocatalysis: Light-driven catalytic processes offer a green and sustainable approach to chemical synthesis. The development of photocatalysts that can efficiently promote reactions involving this compound is an active area of investigation.

Homogeneous and Heterogeneous Catalysis: The design of novel transition-metal complexes and solid-supported catalysts for C-H activation, cross-coupling reactions, and other transformations of the this compound scaffold will enable the synthesis of a wide range of derivatives with tailored properties.

Integrated Computational-Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental work is revolutionizing the way chemical research is conducted. For this compound, this integrated approach allows for the predictive design of new molecules with desired properties and a deeper understanding of their behavior.

Key aspects of this trend include:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. It can be employed to study reaction mechanisms, predict the regioselectivity of reactions, and design novel catalysts.

Molecular Docking and Virtual Screening: In the context of drug discovery, computational methods can be used to predict the binding affinity of this compound derivatives to biological targets. This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation.